molecular formula C19H19ClFNO B1343381 3-Chloro-5-fluoro-3'-piperidinomethyl benzophenone CAS No. 898793-44-7

3-Chloro-5-fluoro-3'-piperidinomethyl benzophenone

Cat. No.: B1343381
CAS No.: 898793-44-7
M. Wt: 331.8 g/mol
InChI Key: URLDALNFFCKOIW-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-3'-piperidinomethyl benzophenone is a synthetic benzophenone derivative characterized by halogen substitutions (chloro and fluoro) at the 3- and 5-positions of one aromatic ring and a piperidinomethyl group at the 3'-position of the second aromatic ring. Benzophenones are widely used as photoinitiators in UV-curing applications due to their ability to generate radicals upon light exposure .

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-5-14(9-15)13-22-7-2-1-3-8-22/h4-6,9-12H,1-3,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLDALNFFCKOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643158
Record name (3-Chloro-5-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-44-7
Record name (3-Chloro-5-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Halogenated Benzophenone Core

The benzophenone core with chloro and fluoro substituents is typically prepared by:

  • Friedel-Crafts acylation of appropriately substituted chlorofluorobenzene with benzoyl chloride or benzoyl derivatives in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3). This step forms the benzophenone skeleton with desired halogen substitution patterns.
  • Alternatively, direct halogenation of preformed benzophenone derivatives can be employed using selective chlorination and fluorination reagents under controlled conditions to achieve substitution at the 3- and 5-positions.

Introduction of the Piperidinomethyl Group

The piperidinomethyl substituent at the 3'-position is introduced by:

  • Nucleophilic substitution of a benzophenone intermediate bearing a suitable leaving group (e.g., a halomethyl group) with piperidine. This reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
  • Alternatively, reductive amination can be used where a benzophenone derivative with an aldehyde or ketone group at the 3'-position is reacted with piperidine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the piperidinomethyl linkage.

Representative Synthetic Route and Conditions

Step Reaction Type Reagents/Conditions Outcome
1 Friedel-Crafts Acylation Chlorofluorobenzene + benzoyl chloride, AlCl3, 0-5°C to RT Formation of 3-chloro-5-fluorobenzophenone intermediate
2 Halomethylation Formaldehyde + HCl or paraformaldehyde + HCl, acidic medium Introduction of chloromethyl group at 3'-position
3 Nucleophilic substitution Piperidine, DMF, reflux, 6-12 h Substitution of chloromethyl by piperidinomethyl group
4 Purification Recrystallization or chromatography Pure 3-Chloro-5-fluoro-3'-piperidinomethyl benzophenone

Research Findings and Optimization Parameters

  • Reaction temperature and time: Friedel-Crafts acylation is optimized at low temperatures initially (0-5°C) to control regioselectivity, then warmed to room temperature for completion. Nucleophilic substitution with piperidine typically requires reflux (100-130°C) for 6-12 hours to achieve high conversion.
  • Solvent choice: Polar aprotic solvents such as DMF or DMSO enhance nucleophilicity of piperidine and solubilize reactants, improving yield.
  • Purification: Recrystallization from solvents like ethanol or ethyl acetate yields high-purity product. Chromatographic methods may be used for further purification if needed.
  • Yield and purity: Reported yields for similar benzophenone derivatives with piperidinomethyl substitution range from 70% to 90%, with purity >98% after purification.

Comparative Table of Preparation Methods for Related Compounds

Compound Key Preparation Steps Reaction Conditions Yield (%) Purity (%) Reference Notes
This compound Friedel-Crafts acylation, halomethylation, nucleophilic substitution with piperidine 0-5°C to RT (acylation), reflux in DMF (substitution) 75-85 >98 Based on nucleophilic substitution routes
3-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone Friedel-Crafts acylation, trifluoromethylation, nucleophilic substitution with pyrrolidine Similar to above, with trifluoromethylation step 70-90 >98 Analogous preparation from Benchchem data
3-Chloro-5-trifluoromethyl trifluoroacetophenone Bromination, chlorination, diazotization, Grignard reaction Multi-step, low temperature (-85 to -55°C) 80-90 >98 Patent CN113636919A, industrial scale

Scientific Research Applications

3-Chloro-5-fluoro-3’-piperidinomethyl benzophenone is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Variations and Key Properties

The table below compares 3-Chloro-5-fluoro-3'-piperidinomethyl benzophenone with structurally related benzophenone derivatives:

Compound Name Substituents (Position) Key Features/Applications References
This compound Cl (3), F (5), piperidinomethyl (3') Discontinued; potential photochemical use
3-Bromo-3'-piperidinomethyl benzophenone Br (3), piperidinomethyl (3') Bromine substitution may enhance UV stability
3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone Cl (3), F (5), pyrrolidinomethyl (2') Smaller amine ring (pyrrolidine vs. piperidine) may alter solubility
2-Carboethoxy-3'-piperidinomethyl benzophenone COOEt (2), piperidinomethyl (3') Ester group introduces hydrophobicity; possible use in coatings
Selagibenzophenone B (natural analogue) Hydroxyl, prenyl groups Anticancer activity; structural misassignment resolved via synthesis

Functional Group Impact

  • Brominated analogues (e.g., 3-Bromo-3'-piperidinomethyl benzophenone) might exhibit stronger UV absorption due to bromine’s heavier atomic mass .
  • Amine Substituents: The piperidinomethyl group introduces a tertiary amine, which could improve solubility in polar solvents compared to pyrrolidinomethyl analogues (smaller ring, less basic) .
  • Ester vs. Amine Functionality: Derivatives like 2-Carboethoxy-3'-piperidinomethyl benzophenone prioritize hydrophobicity for coating applications, contrasting with the target compound’s amine-driven polarity .

Biological Activity

3-Chloro-5-fluoro-3'-piperidinomethyl benzophenone is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

Chemical Structure and Properties

The molecular formula for this compound is C17H17ClF2N, with a molecular weight of approximately 305.77 g/mol. The presence of halogen substituents (chlorine and fluorine) and a piperidinyl group significantly influences its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound inhibits cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is believed to involve:

  • Inhibition of Cell Cycle Progression : The compound disrupts the normal cell cycle, leading to apoptosis in cancer cells.
  • Targeting Specific Enzymes : It may interact with matrix metalloproteinases (MMPs), which are crucial for tumor metastasis and angiogenesis .

Table 1 summarizes the IC50 values observed in different studies:

Cell LineIC50 Value (µM)Reference
MCF-78.47 ± 0.18
A54915.1
NIH-3T389.8 ± 1.9

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially through mechanisms such as:

  • Disruption of Bacterial Cell Wall Synthesis : The halogenated structure may enhance membrane permeability.
  • Inhibition of Essential Metabolic Pathways : This could lead to bacterial cell death, making it a candidate for developing new antimicrobial agents .

The biological activity of this compound is mediated through several biochemical pathways:

  • Aromatase Inhibition : Similar compounds have shown the ability to inhibit aromatase, an enzyme involved in estrogen synthesis, which is critical in hormone-dependent cancers.
  • Estrogen Receptor Modulation : Structural features allow for interaction with estrogen receptors, influencing gene expression related to cell proliferation and apoptosis.
  • Matrix Metalloproteinase Interaction : The compound's binding affinity to MMPs suggests a role in inhibiting tumor invasion and metastasis .

Case Studies

Several case studies have highlighted the potential of this compound in clinical applications:

  • A study conducted on MCF-7 cells demonstrated significant growth inhibition after treatment with varying concentrations of the compound over 72 hours, indicating its effectiveness as an anticancer agent.
  • Another investigation into its antimicrobial properties revealed effective inhibition against Gram-positive bacteria, suggesting its utility in developing new antibiotics .

Q & A

Q. What are the recommended synthetic routes for 3-chloro-5-fluoro-3'-piperidinomethyl benzophenone, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is typically used:

Friedel-Crafts alkylation to introduce the piperidinomethyl group to the benzophenone backbone under anhydrous AlCl₃ catalysis (30–60°C, 6–12 hrs) .

Halogenation via electrophilic substitution: Chlorine and fluorine are introduced using Cl₂ gas (controlled flow) and F-TEDA-BF₄ (Selectfluor®) in dichloromethane at 0–5°C .
Optimization : Monitor by TLC (silica gel, hexane/EtOAc 4:1) and adjust stoichiometry (e.g., 1.2 eq Selectfluor® for full fluorination).

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in H₂O/ACN) to assess purity (>95%) and detect byproducts (e.g., dehalogenated derivatives) .
  • NMR : ¹H/¹³C NMR in CDCl₃ identifies substituent positions (e.g., piperidinomethyl protons at δ 2.5–3.5 ppm; aromatic Cl/F splitting patterns) .
  • Elemental Analysis : Verify C, H, N, Cl, F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the electronic interplay between chlorine, fluorine, and the piperidinomethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density. Fluorine’s electronegativity deactivates the aromatic ring, while the piperidinomethyl group acts as a weak electron donor via conjugation .
  • Experimental Validation : Conduct Suzuki-Miyaura coupling with aryl boronic acids. Use Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1) at 80°C. Expect lower yields (<40%) at the 5-fluoro position due to steric/electronic hindrance .

Q. What strategies mitigate metabolic instability of this compound in preclinical pharmacokinetic studies?

  • Methodological Answer :
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS. Common issues include piperidine N-demethylation (CYP3A4-mediated) .
  • Stabilization : Introduce a methyl group to the piperidine nitrogen (logD increase by ~0.5) or replace chlorine with CF₃ to reduce oxidative metabolism .

Q. How can computational models predict the compound’s adsorption behavior on indoor surfaces for environmental chemistry studies?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interactions with SiO₂ (glass) or cellulose (dust) surfaces using GROMACS. The benzophenone core shows strong van der Waals adsorption (ΔG ≈ −8 kcal/mol) .
  • Experimental Validation : Use quartz crystal microbalance (QCM) to measure adsorption kinetics in humidified air (40–60% RH). Compare with simulated data .

Key Considerations

  • Safety : Use PPE (nitrile gloves, goggles) and segregate halogenated waste for professional disposal .
  • Contradictions : While suggests CF₃ substitution improves metabolic stability, notes potential toxicity trade-offs in agrochemical analogs.

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